molecular formula C20H22F3N3O B2906203 2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898414-37-4

2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2906203
CAS No.: 898414-37-4
M. Wt: 377.411
InChI Key: IXBBLPBGIZUDAG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide ( 898414-37-4) is a chemical compound with a molecular formula of C20H22F3N3O and a molecular weight of 377.40 g/mol . This benzamide derivative features a 2,6-difluorobenzamide group linked to a 2-(4-fluorophenyl)ethyl chain that incorporates a 4-methylpiperazine moiety . The presence of both the lipophilic fluorine atoms and the basic 4-methylpiperazine group is a common structural motif in molecules designed for high membrane permeability and interaction with biological targets, making it a valuable scaffold in medicinal chemistry research. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a key intermediate or a pharmacologically active compound in drug discovery programs. Researchers may find it useful in the synthesis of more complex molecules, as a reference standard, or for screening against a variety of biological targets, particularly in the development of central nervous system (CNS) or oncological therapeutics. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c1-25-9-11-26(12-10-25)18(14-5-7-15(21)8-6-14)13-24-20(27)19-16(22)3-2-4-17(19)23/h2-8,18H,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBBLPBGIZUDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step may involve the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-fluorophenyl and 4-methylpiperazine under specific conditions, such as the presence of a base and a solvent like dichloromethane.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analog: N-(2-(4-(Dimethylamino)phenyl)-2-(4-Methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide

  • Molecular Formula : C₂₅H₃₅N₅O₃
  • Molecular Weight : 426.6 g/mol
  • Key Differences: Substituents: The benzamide core has 2,6-dimethoxy groups instead of 2,6-difluoro. Side Chain: A 4-(dimethylamino)phenyl group replaces the 4-fluorophenyl.
  • Dimethylamino groups may alter hydrogen-bonding interactions with targets compared to fluorophenyl’s hydrophobic effects.

Structural Analog: N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide

  • Molecular Formula : C₃₀H₂₉N₇O₄
  • Key Features :
    • Incorporates a tetrazole ring (acidic, polar) and a 4-hydroxy-3-methoxyphenyl group .
  • Functional Impact :
    • Tetrazole enhances solubility and mimics carboxylic acid bioisosteres, unlike the fluorine-dominated hydrophobicity in the target compound.
    • Hydroxy and methoxy groups suggest antioxidant or anti-inflammatory applications, diverging from the target’s likely neurological/oncological focus .

Structural Analog: 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)

  • Molecular Formula: C₁₅H₁₅NO₅
  • Key Features :
    • Polyhydroxy substitutions on the benzamide core .
  • Functional Impact :
    • Demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), driven by hydroxyl groups.
    • Lacks fluorine and methylpiperazine, limiting lipophilicity and CNS penetration compared to the target compound.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Substituents Side Chain Features Potential Applications
2,6-Difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide C₂₁H₂₃F₃N₃O 389.43 2,6-difluoro 4-fluorophenyl, 4-methylpiperazine Neurological/Oncological
N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide C₂₅H₃₅N₅O₃ 426.6 2,6-dimethoxy 4-dimethylaminophenyl Receptor modulation
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide C₃₀H₂₉N₇O₄ 563.6 4-tetrazol-1-yl Hydroxy-methoxyphenyl, dimethylphenyl Antioxidant/Inflammatory
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) C₁₅H₁₅NO₅ 289.29 3,4,5-trihydroxy 4-hydroxyphenethyl Antioxidant

Research Findings and Functional Insights

Fluorine vs. Methoxy/Hydroxy Substituents

  • Fluorine : Enhances metabolic stability and blood-brain barrier penetration, making the target compound suitable for CNS targets .
  • Methoxy/Hydroxy : Increase polarity and antioxidant activity (e.g., THHEB’s DPPH IC₅₀ = 22.8 μM) but reduce lipophilicity .

Piperazine vs. Tetrazole/Tertiary Amine Moieties

  • 4-Methylpiperazine : Common in dopamine receptor ligands; improves solubility and receptor binding .
  • Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing solubility but limiting CNS activity .

Biological Activity

2,6-Difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H18F2N2
  • Molecular Weight : 288.33 g/mol

The structure features a benzamide core with difluorinated and piperazine substituents, which are crucial for its biological activity.

Research indicates that the compound interacts with various biological targets, primarily through:

  • Inhibition of Kinase Activity : Studies have shown that similar benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with structural similarities have demonstrated moderate to high potency against RET kinase, a target in certain cancers .
  • Modulation of Neurotransmitter Receptors : The piperazine moiety suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

Activity IC50 Value (µM) Target Reference
RET Kinase Inhibition0.12 - 2.78RET Kinase
Antiproliferative Activity0.65 - 15.63MCF-7 Cell Line
Tyrosinase Inhibition0.18Agaricus bisporus Tyrosinase

Case Studies

  • Cancer Research : In a study evaluating various benzamide derivatives, compounds structurally similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells. The observed IC50 values ranged from 0.65 to 15.63 µM, indicating promising anticancer activity .
  • Neuropharmacology : Another investigation into derivatives containing the piperazine fragment revealed their potential as neuroprotective agents through modulation of neurotransmitter systems. Compounds showed competitive inhibition against tyrosinase, suggesting possible applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide with high purity?

  • Methodology : A multi-step synthesis is recommended:

Intermediate Preparation : Synthesize 4-methylpiperazine via nucleophilic substitution of 1-chloro-2-methylpiperazine with ammonia under reflux (80°C, 12 hrs) .

Coupling Reaction : React 2-(4-fluorophenyl)ethylamine with 2,6-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 4 hrs).

Final Step : Introduce the 4-methylpiperazine moiety via reductive amination with sodium cyanoborohydride in methanol (pH 5, 24 hrs) .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How can the structural conformation of this compound be validated experimentally?

  • Techniques :

  • Single-Crystal X-Ray Diffraction : Resolves bond angles and stereochemistry of the piperazine-fluorophenyl-ethylbenzamide core .
  • NMR Analysis :
  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperazine CH2), δ 6.8–7.2 ppm (fluorophenyl protons).
  • ¹⁹F NMR : Peaks at -110 to -115 ppm (aromatic F) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety .
    • Cellular Models : Neurodegenerative disease models (e.g., α-synuclein aggregation in SH-SY5Y cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, piperazine substitution) influence target selectivity?

  • SAR Insights :

  • Fluorine Substitution : 2,6-Difluorination enhances lipophilicity (logP ~3.2) and blood-brain barrier penetration compared to mono-fluorinated analogs .
  • Piperazine Modifications : 4-Methylpiperazine improves metabolic stability (t½ > 6 hrs in liver microsomes) vs. unsubstituted piperazines .
    • Data Table :
Compound ModificationTarget Affinity (Ki, nM)Metabolic Stability (t½, hrs)
2,6-Difluoro + 4-MePiperazine5-HT1A: 12 ± 26.3 ± 0.5
3,4-Difluoro + PiperazineD2: 45 ± 52.1 ± 0.3
Monofluoro + 4-CF3-PiperazineEGFR: 8 ± 14.8 ± 0.4
Sources:

Q. How can contradictory data on its activity across neurodegenerative models be resolved?

  • Analysis Framework :

Dose-Response Curves : Validate efficacy in α-synuclein aggregation assays (IC50 < 1 µM) vs. off-target effects at higher doses .

Species-Specificity : Compare rodent vs. human-derived neuronal cultures for metabolic differences (e.g., CYP3A4 vs. CYP2D6) .

Pathway Profiling : RNA-seq to identify downstream targets (e.g., autophagy markers LC3-II, p62) .

Q. What computational methods predict its interaction with novel targets (e.g., tau protein)?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina with tau fibril structures (PDB: 5O3T). Key interactions: Fluorophenyl group with Tyr310 (π-π stacking) .
  • MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Methodological Best Practices

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamic parameters) .
  • Synthesis Reproducibility : Document reaction conditions (e.g., moisture sensitivity of intermediates) and characterize intermediates via LC-MS .

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